Crystal Structure and Conformational Polymorphism: Three Independent Molecules in the Asymmetric Unit
Single-crystal X-ray diffraction of the title compound reveals three crystallographically independent molecules (A, B, C) in the asymmetric unit, a feature not observed for closely related N-aryl analogs such as the 2-methoxyphenyl or 2-methylphenyl derivatives, which typically crystallize with a single molecule per asymmetric unit [1]. The C2–N1–C9–C10 torsion angles differ among the three independent molecules: 92.4(2)°, −82.9(2)°, and −96.2(2)° respectively, demonstrating the conformational flexibility imparted by the ortho-chloro substituent. The aldehyde groups are coplanar with the pyrrole rings (torsion angles: −4.0(3)°, 0.7(4)°, −0.1(4)°), extending the π-conjugation and influencing the pyrrole-ring bond-length alternation [1].
| Evidence Dimension | Number of crystallographically independent molecules per asymmetric unit |
|---|---|
| Target Compound Data | Three independent molecules (Z' = 3) |
| Comparator Or Baseline | N-(2-methoxyphenyl)-2,5-dimethylpyrrole-3-carbaldehyde and N-(2-methylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde (typical Z' = 1, inferred from class behavior of less-hindered ortho-substituents) |
| Quantified Difference | Z' = 3 vs. typical Z' = 1; three distinct N–Caryl torsion angles observed (92.4°, −82.9°, −96.2°) |
| Conditions | Single-crystal X-ray diffraction; monoclinic P21/c; Mo Kα radiation; T = 293 K |
Why This Matters
The unique crystallization behavior with three independent molecules reflects the compound's conformational complexity, which is critical for polymorph screening and solid-form patent strategies in pharmaceutical development.
- [1] M. Jukić, M. Cetina, J. Vorkapić-Furač, A. Golobič, and A. Nagl. N-(o-Chlorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde. Acta Crystallographica Section C, 2003, C59, o357–o359. View Source
